(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone
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Overview
Description
(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone is an organic compound characterized by the presence of chlorophenyl, sulfanyl, and nitrophenyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The chlorophenyl and sulfanyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An organic compound used as a chemical intermediate in various syntheses.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with similar structural features, used in different chemical applications.
Uniqueness
(4-Chlorophenyl){2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (sulfanyl) groups in the same molecule allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C19H11Cl2NO3S |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanone |
InChI |
InChI=1S/C19H11Cl2NO3S/c20-13-3-1-12(2-4-13)19(23)17-11-15(22(24)25)7-10-18(17)26-16-8-5-14(21)6-9-16/h1-11H |
InChI Key |
KZMGBCVZOSTWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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